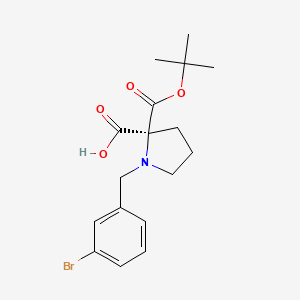
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group, a tert-butoxycarbonyl group, and a pyrrolidine-2-carboxylic acid moiety. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-bromobenzyl bromide.
Protection of the Amino Group: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.
Nucleophilic Substitution: The Boc-protected intermediate undergoes nucleophilic substitution with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to modify the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the pyrrolidine-2-carboxylic acid moiety may influence the compound’s overall conformation and activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amino group.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Chlorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(3-Fluorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(3-Methylbenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in drug development and chemical research.
Properties
Molecular Formula |
C17H22BrNO4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2S)-1-[(3-bromophenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)17(14(20)21)8-5-9-19(17)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
PDPOGPCOHNCHEI-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


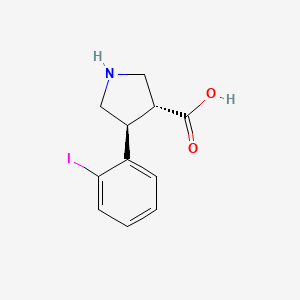
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
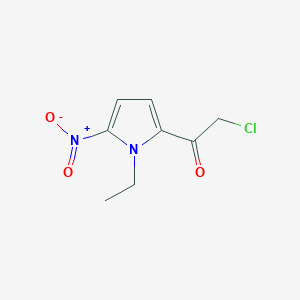
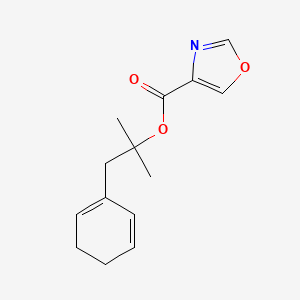
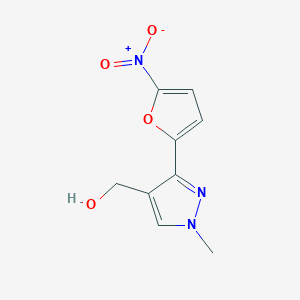
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
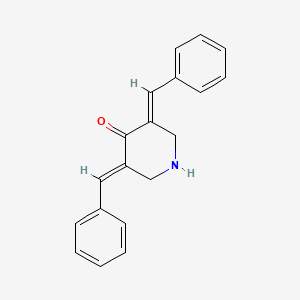
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)


![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
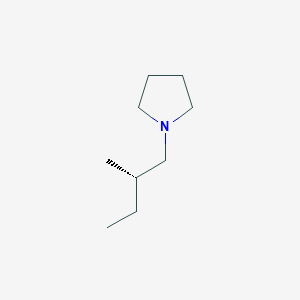
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
